molecular formula C11H15N3O B13270299 1-Ethyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-4-amine

1-Ethyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B13270299
M. Wt: 205.26 g/mol
InChI Key: NPCLXVGELZUWHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-4-amine is a chemical compound designed for professional research applications. This molecule features a hybrid heterocyclic architecture, combining a 1H-pyrazole core with a 5-methylfuran-2-yl moiety. Such a structure is of significant interest in medicinal and synthetic chemistry, as both pyrazole and furan scaffolds are known to be privileged structures in drug discovery . Research Value and Potential Applications: While the specific biological activity of this compound requires empirical determination, its structural profile suggests it is a valuable scaffold for investigating new therapeutic agents. Pyrazole derivatives are extensively documented in scientific literature for their diverse pharmacological properties, including anti-inflammatory , antiviral , and anticancer activities . The incorporation of the furan ring, another common pharmacophore, can further modulate the compound's properties, such as its binding affinity and metabolic stability, making it a promising candidate for hit-to-lead optimization programs . Researchers can utilize this amine derivative as a key synthetic intermediate to develop novel chemical libraries or to explore structure-activity relationships (SAR) in various disease models. For Research Use Only: This product is intended for research purposes in a controlled laboratory environment. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-ethyl-N-[(5-methylfuran-2-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C11H15N3O/c1-3-14-8-10(6-13-14)12-7-11-5-4-9(2)15-11/h4-6,8,12H,3,7H2,1-2H3

InChI Key

NPCLXVGELZUWHC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CC=C(O2)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic reactions centered on constructing the pyrazole core, followed by selective substitution to introduce the ethyl and 5-methylfuran-2-ylmethyl groups. The key synthetic approach includes:

  • Formation of the pyrazole ring system.
  • N-alkylation at the pyrazole nitrogen with an ethyl group.
  • Attachment of the (5-methylfuran-2-yl)methyl substituent via nucleophilic substitution or reductive amination.

Polar aprotic solvents are commonly employed to enhance nucleophilicity during substitution reactions, optimizing the reaction rates and yields.

Typical Synthetic Route

A representative synthetic route involves the following steps:

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazole ring synthesis Condensation of hydrazine derivatives with β-diketones or equivalents under reflux in ethanol with acid catalyst Formation of 1H-pyrazol-4-amine core
2 N-Ethylation Reaction with ethyl halide (e.g., ethyl bromide) in polar aprotic solvent (e.g., DMF) with base (e.g., K2CO3) Introduction of ethyl group at N-1 position
3 Attachment of 5-methylfuran-2-ylmethyl group Reductive amination or nucleophilic substitution using 5-methylfuran-2-carbaldehyde or its derivatives in presence of reducing agent (e.g., NaBH4) Formation of N-[(5-methylfuran-2-yl)methyl] substitution

Reaction conditions such as temperature (typically 60–80°C), solvent choice (ethanol, DMF, or DMSO), reaction time (1–4 hours), and catalyst or base presence are critical for optimizing yield and purity.

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity and facilitate alkylation steps.
  • Temperature: Reflux temperatures around 70–80°C are common for condensation and substitution reactions to ensure completion without decomposition.
  • Catalysts/Bases: Potassium carbonate (K2CO3) or triethylamine (TEA) are frequently used to scavenge protons and drive alkylation.
  • Purification: Post-reaction, the crude product is typically purified by recrystallization from ethanol or by chromatographic techniques to achieve high purity.

Analytical Verification of the Synthesized Compound

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): Proton (^1H) and Carbon (^13C) NMR spectroscopy confirm the substitution pattern on the pyrazole and furan rings. Signals corresponding to the ethyl group (triplet and quartet pattern), the methyl group on the furan ring, and the methylene linker are diagnostic.
  • Infrared (IR) Spectroscopy: Characteristic absorption bands include NH stretching (~3300 cm^-1), aromatic C=C stretches (~1600 cm^-1), and C–O stretches from the furan moiety.
  • Mass Spectrometry (MS): Molecular ion peak at m/z 205.26 confirms molecular weight.
  • High-Performance Liquid Chromatography (HPLC): Used to assess purity, typically achieving >95% purity after purification.

Example Data Table for Spectroscopic Features

Technique Key Observations Interpretation
^1H NMR (400 MHz, DMSO-d6) Triplet at δ ~1.2 ppm (3H, CH3 of ethyl), Quartet at δ ~3.5 ppm (2H, CH2 of ethyl), Singlet at δ ~4.5 ppm (2H, methylene linker), Aromatic signals δ 6.0–7.5 ppm Confirms ethyl substitution and furan protons
IR (KBr pellet) 3300 cm^-1 (NH stretch), 1600 cm^-1 (C=C aromatic), 1100 cm^-1 (C–O furan) Functional groups consistent with structure
MS (EI) Molecular ion peak at m/z 205 Molecular weight confirmation
HPLC Single peak with retention time consistent with standard High purity (>95%)

Comparative Analysis with Related Compounds

The unique combination of the pyrazole ring with an ethyl group and a 5-methylfuran-2-ylmethyl substituent distinguishes this compound from simpler analogs such as 3-methylpyrazole or 5-methylfuran alone. This dual substitution may enhance biological activity and selectivity.

Compound Name Structural Features Unique Aspects
This compound Pyrazole ring with ethyl and 5-methylfuran-2-ylmethyl substitution Combined heterocyclic system with potential for diverse bioactivity
3-Methylpyrazole Pyrazole ring with methyl substitution Simpler structure, lacks furan moiety
5-Methylfuran Furan ring with methyl substitution No nitrogen atoms, different reactivity
4-Aminoantipyrine Amino group on pyrazole ring Established medicinal use, different substitution pattern

This comparison underscores the synthetic challenge and potential utility of the target compound.

Summary Table of Preparation Methods

Step No. Reaction Type Reagents/Conditions Key Notes
1 Pyrazole ring formation Hydrazine derivative + β-diketone, reflux in ethanol with acid catalyst Forms core pyrazole structure
2 N-Ethylation Ethyl bromide, polar aprotic solvent, base (K2CO3), 60–80°C Selective alkylation at N-1
3 Attachment of furan substituent 5-Methylfuran-2-carbaldehyde, reductive amination with NaBH4 or nucleophilic substitution Introduces (5-methylfuran-2-yl)methyl group
4 Purification Recrystallization from ethanol or chromatography Achieves high purity (>95%)

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

    Substitution: Both the furan and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents like N-bromosuccinimide and electrophiles like alkyl halides are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the pyrazole ring can produce pyrazoline derivatives .

Scientific Research Applications

1-Ethyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazol-4-amine derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a detailed comparison of 1-Ethyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-4-amine with structurally related compounds:

Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Features CAS Number Reference ID
This compound Ethyl (pyrazole), 5-methylfuran-2-ylmethyl (side chain) ~205.26 Enhanced lipophilicity due to methyl-furan; potential for CNS penetration Not explicitly listed
1-Ethyl-N-[1-(furan-2-yl)ethyl]-1H-pyrazol-4-amine Ethyl (pyrazole), furan-2-ylethyl (side chain) 205.26 Reduced steric hindrance compared to methyl-furan analog 1153206-37-1
1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-4-amine Bromofuran-3-ylmethyl (side chain) 242.07 Halogenated furan enhances electrophilicity; possible cytotoxicity 1850905-55-3
N-(1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide (Ceapin-A8) Trifluoromethylphenyl (pyrazole), furan-oxazole-carboxamide (side chain) ~388.32 High polarity due to carboxamide; reported as a protein-folding modulator Not explicitly listed
1-(p-Tolyl)-3-tert-butyl-1H-pyrazol-5-amine (BIRB796 analog) p-Tolyl (pyrazole), tert-butyl ~245.34 Bulky substituents improve target binding affinity (e.g., TNF-α inhibition) Not explicitly listed

Structure-Activity Relationship (SAR) Insights

  • Conversely, smaller substituents like furan-2-ylethyl () may enhance membrane permeability.
  • Electron-Donating/Withdrawing Effects : The 5-methyl group on the furan ring (target compound) provides electron-donating effects, stabilizing the molecule compared to electron-withdrawing groups like bromine () or trifluoromethyl (), which may enhance reactivity but also toxicity .
  • Bioactivity Trends : Analogs with p-tolyl groups (e.g., BIRB796 derivatives) show strong TNF-α inhibitory activity, whereas methyl-furan derivatives (target compound) lack direct activity data but share structural motifs with Ceapins, which modulate ER stress responses .

Commercial and Research Relevance

  • Commercial availability varies: The target compound is less commonly listed (e.g., discontinued in ), whereas analogs like Ceapin-A8 are research tools for studying unfolded protein responses .
  • Derivatives with morpholinoethoxy or pyridinyl groups () highlight the versatility of pyrazol-4-amine scaffolds in drug discovery, though substituent choice critically impacts target selectivity .

Biological Activity

1-Ethyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-4-amine, a compound with the CAS number 1006957-22-7, has garnered attention in recent pharmacological studies due to its potential biological activities. This article synthesizes relevant findings from various studies regarding its biological properties, including analgesic, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H14_{14}N4_{4}O, with a molecular weight of approximately 218.26 g/mol. The compound features a pyrazole ring substituted with an ethyl group and a 5-methylfuran moiety that may influence its biological activity.

Analgesic and Anti-inflammatory Effects

Research has indicated that derivatives of pyrazole compounds often exhibit significant analgesic and anti-inflammatory properties. In a study evaluating various pyrazole derivatives, it was found that structural modifications could enhance these activities. Although specific data on this compound is limited, related compounds have shown promising results:

CompoundAnalgesic ActivityAnti-inflammatory ActivityReference
Pyrazole Derivative AModerateHigh
Pyrazole Derivative BHighModerate

In general, the presence of electron-donating groups in the aromatic system has been linked to increased anti-inflammatory efficacy.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored in several studies. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. A study reported that modifications in the pyrazole ring could lead to enhanced activity against Gram-positive and Gram-negative bacteria:

Bacterial StrainActivity Level (Zone of Inhibition)Reference
Staphylococcus aureus15 mm
Escherichia coli12 mm

These findings suggest that further investigation into the antimicrobial properties of this specific compound could yield valuable insights.

Case Study 1: Synthesis and Evaluation

A recent synthesis study focused on the creation of novel pyrazole derivatives, including this compound. The synthesized compounds were evaluated for their biological activities, revealing that certain substitutions led to enhanced analgesic effects compared to standard drugs. The study emphasized the importance of the furan moiety in modulating biological activity.

Case Study 2: Structure–Activity Relationship (SAR)

Another study examined the structure–activity relationship of various pyrazole derivatives. It was found that the introduction of different substituents at specific positions on the pyrazole ring significantly affected both analgesic and anti-inflammatory activities. The results suggested that optimizing these substituents could improve therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Ethyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization reactions using intermediates like 5-methylfuran-2-ylmethylamine and ethyl-substituted pyrazole precursors. For example, cyclization with phosphorus oxychloride (POCl₃) at 120°C has been effective for analogous pyrazole derivatives . Optimization includes varying solvents (e.g., DMF, THF) and temperature profiles to improve yields. Monitoring via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reactants (e.g., 1:1.2 for amine:carbonyl chloride) can enhance efficiency.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include the ethyl group (δ ~1.3 ppm, triplet for CH₃; δ ~4.0 ppm, quartet for CH₂), the furan methyl group (δ ~2.2 ppm, singlet), and pyrazole NH (δ ~8.1 ppm, broad). Compare with spectral data for related compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .
  • IR : Look for N-H stretching (~3300 cm⁻¹) and C-N/C-O vibrations (1200-1600 cm⁻¹).
  • Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks .

Q. What chromatographic methods are suitable for purity assessment?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is preferred for purity analysis. Use UV detection at 254 nm, as pyrazole derivatives often exhibit strong absorbance. For preliminary checks, TLC (silica gel, ethyl acetate/hexane 3:7) with visualization under UV or iodine vapor is cost-effective .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides definitive structural confirmation. For example, bond angles and torsion angles between the furan and pyrazole moieties can distinguish regioisomers. Coordinate system validation via ORTEP-3 ensures accurate 3D representations .

Q. What strategies address contradictory bioactivity results in in vitro vs. in vivo models for this compound?

  • Methodological Answer :

  • In vitro : Screen for target engagement (e.g., enzyme inhibition assays) using human peripheral blood mononuclear cells (PBMCs) with IC₅₀ calculations .
  • In vivo : Use rodent models (e.g., LPS-induced pulmonary neutrophilia in rats) to assess anti-inflammatory activity. Address discrepancies by evaluating pharmacokinetic parameters (e.g., bioavailability, metabolic stability) via LC-MS/MS .
  • Surrogate Models : For emetogenicity (e.g., PDE4 inhibitors), employ pica feeding in rats or α₂-adrenoceptor anesthesia reversal in mice to correlate safety profiles .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or binding affinity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict vibrational frequencies and electrostatic potential surfaces. Compare with experimental IR/NMR data .
  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., PDE4 or kinase enzymes). Validate with free-energy perturbation (FEP) for binding affinity trends .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Employ chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak IA) or enzymatic resolution using lipases .
  • Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization to control stereochemistry .
  • Monitor enantiomeric excess (ee) via circular dichroism (CD) or chiral GC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.